
2-(3-Phenylphenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylphenyl)benzaldehyde is an aromatic aldehyde with a complex structure consisting of a benzaldehyde core substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .
Industrial Production Methods
Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol using catalysts such as platinum or nickel.
Substitution: It can form Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylphenyl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Phenylphenyl)benzaldehyde involves its ability to bind chemically to cellular macromolecules, particularly free amino groups . This binding can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of cellular pathways. The compound’s reactivity with different functional groups makes it a versatile tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3-Phenylphenyl)benzaldehyde include benzaldehyde, benzyl alcohol, and benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two phenyl groups attached to the benzaldehyde core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C19H14O |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H |
InChI-Schlüssel |
CRWXROLBMOKXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


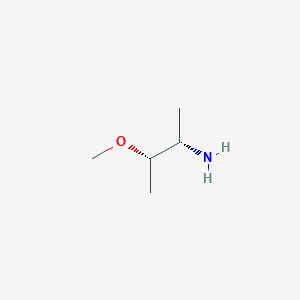
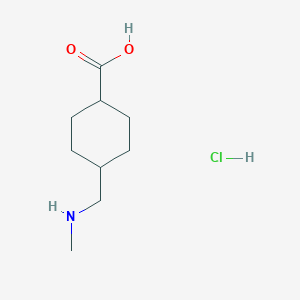
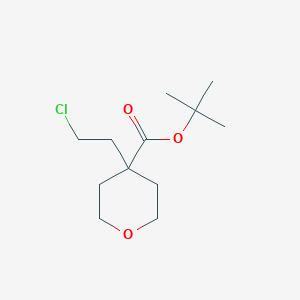
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
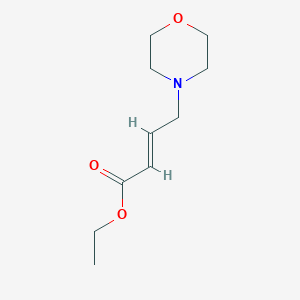
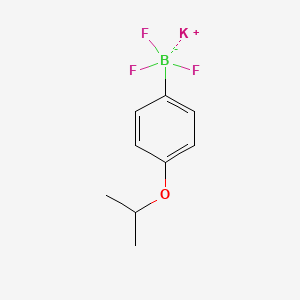
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
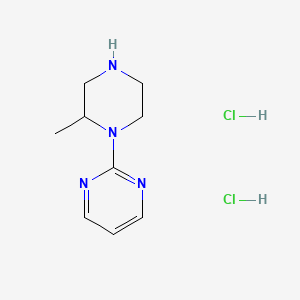

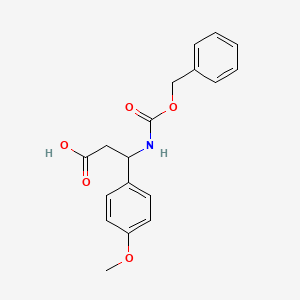

![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)


